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Compound of Interest

Compound Name: 4-Bromo-7-iodo-1H-indazole

Cat. No.: B1377932

Nitrogen-containing heterocycles are foundational pillars in the architecture of modern
pharmaceuticals, with an estimated 60% of unique small-molecule drugs approved by the FDA
featuring such a core.[1] Among these, the indazole ring system—a bicyclic structure
composed of a fused benzene and pyrazole ring—stands out as a "privileged scaffold."[2] First
described by the pioneering chemist Emil Fischer, the indazole nucleus is a bioisostere of
indole and is rarely found in nature, making its synthetic accessibility crucial.[3][4] Its
derivatives exhibit a vast spectrum of biological activities, forming the core of blockbuster drugs
such as the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP
inhibitor Niraparib.[2][3][5] This guide focuses on a particularly valuable, di-halogenated
derivative: 4-Bromo-7-iodo-1H-indazole, a versatile building block engineered for advanced
synthetic applications in drug development.

Introduction to 4-Bromo-7-iodo-1H-indazole

4-Bromo-7-iodo-1H-indazole is a synthetic, solid organic compound that serves as a highly
functionalized intermediate for chemical synthesis. Its strategic placement of two different
halogen atoms on the benzene ring portion of the indazole core makes it an exceptionally
powerful tool for medicinal chemists. The bromine and iodine atoms serve as orthogonal
synthetic "handles," allowing for selective, stepwise elaboration of the molecule through various
cross-coupling reactions. This dual functionality enables the construction of complex molecular
architectures with high precision, a critical requirement in the iterative process of drug design
and optimization.
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Core Physicochemical Properties

The fundamental properties of 4-Bromo-7-iodo-1H-indazole are summarized below, based on
data from leading chemical suppliers.

Property Value Reference(s)
CAS Number 1449008-23-4 [6][7]
Molecular Formula C7HaBrIN2 [6]

Molecular Weight 322.93 g/mol [7]

Purity Typically 297% [6]
Appearance Off-white to light yellow solid N/A

Storage Temperature 2-8°C [6]
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Historical Context and Synthetic Evolution

While the specific discovery of 4-Bromo-7-iodo-1H-indazole is not documented in seminal
literature—a common reality for specialized commercial reagents—its existence is a direct
result of over a century of developments in heterocyclic chemistry.

The journey began with Emil Fischer's first synthesis of an indazolone in the late 19th century.
[3][4] Since then, a diverse array of synthetic methods for accessing the indazole core has
been developed. Classical methods often involved the cyclization of appropriately substituted
hydrazines or diazotized anilines.[3][8] More contemporary approaches leverage the power of
transition-metal catalysis, including palladium-catalyzed cross-coupling reactions and C-H bond
amination, to construct the bicyclic system with greater efficiency and functional group
tolerance.[3][5][9]

The development of 4-Bromo-7-iodo-1H-indazole can be seen as a logical progression in
reagent design. As medicinal chemists sought to build libraries of complex indazole derivatives
to screen for biological activity, the need for versatile and selectively reactive starting materials
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became paramount. The introduction of distinct bromo and iodo functionalities provides a
solution, enabling site-selective modifications critical for structure-activity relationship (SAR)

studies.

Proposed Synthetic Workflow

A robust and scalable synthesis of 4-Bromo-7-iodo-1H-indazole would likely proceed from a
readily available, appropriately substituted aniline derivative. The following multi-step protocol
outlines a chemically sound and logical pathway, reflecting established transformations in

indazole synthesis.

Step 1: Diazotization

(Z-Amino-3-bromo-6-iodoto|uene)

NaNO2z, HCI
0-5°C

Step 2: (vjyclization

(Diazonium Salt Intermediate)

Intramolecular Cyclization
(e.g., thermal or reductive)

4-Bromo-7-iodo-1H-indazole

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Bromo-7-iodo-1H-indazole.

Experimental Protocol: A Representative Synthesis
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The following protocol is a representative, field-proven methodology for the synthesis of a
substituted indazole, adapted for the specific target molecule.

Objective: To synthesize 4-Bromo-7-iodo-1H-indazole from 2-amino-3-bromo-6-iodotoluene.
Materials:

e 2-amino-3-bromo-6-iodotoluene

e Sodium nitrite (NaNO2)

» Concentrated Hydrochloric Acid (HCI)

» Glacial Acetic Acid

e Stannous chloride (SnCl2) or other reducing agent
o Diethyl ether

» Saturated sodium bicarbonate solution

¢ Anhydrous magnesium sulfate (MgSQOa)
Step-by-Step Methodology:

» Diazotization:

o In athree-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1
equivalent of 2-amino-3-bromo-6-iodotoluene in a mixture of glacial acetic acid and
concentrated HCI at 0°C.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,
ensuring the internal temperature does not exceed 5°C. The formation of the diazonium
salt is typically indicated by a color change.

o Stir the reaction mixture vigorously at 0-5°C for 30-45 minutes post-addition.

e Reductive Cyclization:
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o In a separate flask, prepare a solution of a suitable reducing agent, such as stannous
chloride (3-4 equivalents), in concentrated HCI.

o Cool the reducing solution to 0°C and slowly add the previously prepared diazonium salt
solution via a dropping funnel. Maintain the temperature below 10°C.

o After the addition is complete, allow the mixture to warm to room temperature and stir for
several hours or until TLC/LC-MS analysis indicates the consumption of the intermediate.
The intramolecular cyclization forms the indazole ring.

e Work-up and Purification:

o Pour the reaction mixture over crushed ice and basify carefully with a saturated sodium
bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8-9.

o Extract the agueous layer three times with a suitable organic solvent, such as diethyl ether
or ethyl acetate.

o Combine the organic extracts, wash with brine, and dry over anhydrous magnesium
sulfate.

o Filter the drying agent and concentrate the solvent under reduced pressure to yield the
crude product.

o Purify the crude solid via column chromatography on silica gel or recrystallization to afford
pure 4-Bromo-7-iodo-1H-indazole.

Applications in Drug Discovery: The Power of
Orthogonal Synthesis

The primary value of 4-Bromo-7-iodo-1H-indazole lies in its capacity as a scaffold for building
molecular diversity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-
Br) bonds is the key to its utility. The C-I bond is more reactive and will typically participate in

transition-metal-catalyzed cross-coupling reactions under milder conditions than the C-Br bond.
This allows for a sequential, two-step functionalization process known as orthogonal synthesis.
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A researcher can first perform a selective reaction at the more reactive 7-iodo position (e.g., a
Suzuki, Sonogashira, or Heck coupling), introducing a desired chemical moiety. Subsequently,
under slightly more forcing conditions, a second, different functional group can be installed at

the 4-bromo position. This strategic approach provides precise control over the final molecular
structure, which is essential for probing the SAR of a potential drug candidate.

4-Bromo-7-iodo-1H-indazole

R1-B(OH)2 R-C=CH ‘ R1-NH:
Step 1: C-1 Bond Funct‘ onalization (Milder Conditions)
Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination
(Boronic Acid, Pd(0)) (Alkyne, Pd(0), Cu(l)) H (Amine, Pd(0))
|
CN source CN source Alkene, R? Alkene, R2 CN-sour ‘Rz-E (OH)2 R2-B(OH)2 Alkene, R? R2-B(OH)2

Step 2: (C:Br Bond Functipnalization (Harsher Conditions{
Y \{ Y 4

(Cyanation < "(Heck Coupling)% (Suzuki Coupling)

\
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Diverse, Complex Drug Candidates
(e.g., Kinase Inhibitors)

Click to download full resolution via product page
Caption: Orthogonal synthesis workflow using 4-Bromo-7-iodo-1H-indazole.

This workflow enables the rapid generation of a library of analogs from a single starting
material, accelerating the discovery of molecules with optimized potency, selectivity, and
pharmacokinetic properties. The indazole core, functionalized through this method, is prevalent
in compounds targeting kinases, G-protein coupled receptors, and enzymes involved in DNA
repair.[5][10]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1377932?utm_src=pdf-body-img
https://www.benchchem.com/product/b1377932?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra01147b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Safety and Handling

As a laboratory chemical, 4-Bromo-7-iodo-1H-indazole must be handled with appropriate

precautions. It is intended for research use only by trained professionals.

Precautionary

Hazard Type GHS Statement Reference
Measures
] o H315: Causes skin P280: Wear protective
Skin Irritation o ) [6]
irritation gloves/clothing.
P305+P351+P338: IF
IN EYES: Rinse
cautiously with water
o H319: Causes serious  for several minutes.
Eye Irritation [6]

eye irritation

Remove contact
lenses, if present and
easy to do. Continue

rinsing.

) o H335: May cause
Respiratory Irritation i L
respiratory irritation

P261: Avoid breathing
dust. Use only
[6]

outdoors or in a well-

ventilated area.

Handling Recommendations:

» Always use this compound within a certified chemical fume hood.

o Wear standard personal protective equipment (PPE), including a lab coat, safety glasses

with side shields, and nitrile gloves.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

o Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6]

Conclusion
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4-Bromo-7-iodo-1H-indazole represents more than just another chemical reagent; it is an
enabling tool for innovation in medicinal chemistry. Its design is a testament to the evolution of
synthetic strategy, providing a pre-functionalized, versatile scaffold for the efficient and
controlled construction of complex molecules. For researchers in drug discovery, this
compound serves as a critical starting point for developing novel therapeutics, particularly in
oncology, inflammation, and infectious diseases where the indazole nucleus has proven to be
of immense value. Its utility in orthogonal, site-selective synthesis ensures its continued
relevance in the quest for the next generation of life-saving medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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